2-(3-tert-Butylphenyl)-2-methyl-1H-indene-1,3(2H)-dione
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Overview
Description
2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione is an organic compound that belongs to the class of indanediones. This compound is characterized by the presence of a tert-butylphenyl group attached to the indene-1,3-dione core. Indanediones are known for their diverse applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione typically involves the reaction of 3-tert-butylbenzaldehyde with 2-methylindene-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted indanediones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and photoinitiators for polymerization processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Indanone: Another related compound known for its use in the design of biologically active molecules.
Indole derivatives: Compounds with a similar indene core structure, widely studied for their diverse biological activities.
Uniqueness
2-Methyl-2-(3-tert-butylphenyl)indene-1,3-dione stands out due to the presence of the tert-butylphenyl group, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
93835-04-2 |
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Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-(3-tert-butylphenyl)-2-methylindene-1,3-dione |
InChI |
InChI=1S/C20H20O2/c1-19(2,3)13-8-7-9-14(12-13)20(4)17(21)15-10-5-6-11-16(15)18(20)22/h5-12H,1-4H3 |
InChI Key |
QCLJIGHQHRHXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C3=CC(=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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